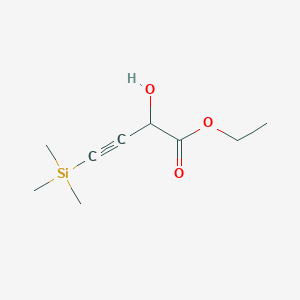

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Description

Key Structural Features:

- Ester group : The ethyl ester moiety at position 1 contributes to the compound’s polarity and reactivity in nucleophilic acyl substitutions.

- Hydroxyl group : The β-hydroxy group at position 2 enables intramolecular hydrogen bonding or participation in keto-enol tautomerism under specific conditions.

- Trimethylsilyl-protected alkyne : The silyl group at position 4 stabilizes the triple bond against undesired reactions while allowing selective deprotection for synthetic applications.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃Si | |

| Molecular Weight | 200.31 g/mol | |

| CAS Registry Number | 66697-09-4 | |

| InChI Key | KGHJOCNNONUDLT-UHFFFAOYSA-N |

Stereochemical Features and Conformational Analysis

The compound’s stereochemistry is influenced by its rigid alkyne backbone and substituent spatial arrangements. The sp-hybridized carbons at positions 3 and 4 enforce linear geometry, while the hydroxyl and silyl groups adopt antiperiplanar conformations to minimize steric clashes. Computational studies on analogous α-hydroxy esters suggest that intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl stabilizes specific conformers. For example, in methyl lactate, a related α-hydroxy ester, the hydroxyl group forms a hydrogen bond with the ester oxygen, resulting in a planar six-membered transition state.

Comparative Structural Analysis with Related Alkynoate Derivatives

This compound belongs to a broader class of functionalized alkynoates , which vary in substituents and protective groups. Below is a comparison with structurally related derivatives:

Ethyl 4-(trimethylsilyl)-3-butynoate (C₉H₁₆O₂Si)

Ethyl but-3-ynoate (C₆H₈O₂)

Methyl 2-hydroxy-3-methylbut-3-enoate (C₇H₁₂O₃)

- Difference : Contains a methyl-substituted double bond instead of a silyl-protected triple bond.

- Stereochemical impact : The double bond introduces cis-trans isomerism, absent in the fully linear alkyne.

Table 2: Structural Comparison of Alkynoate Derivatives

Unique Advantages of this compound:

- The silyl group enhances stability during storage and handling, preventing unwanted polymerization.

- The β-hydroxy ester motif serves as a precursor for γ-lactones or δ-keto acids via oxidation or cyclization.

- The triple bond’s linear geometry facilitates regioselective functionalization in transition-metal-catalyzed reactions.

Properties

IUPAC Name |

ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHJOCNNONUDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659923 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66697-09-4 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (ETB) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of ETB, supported by data tables and case studies.

Chemical Structure and Synthesis

ETB is characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a butynoate moiety. The chemical formula is . The synthesis of ETB typically involves the reaction of ethyl 2-hydroxy-3-butynoate with trimethylsilyl chloride under basic conditions, yielding the desired product in good yields.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of ETB. In a comparative analysis, ETB was tested against various bacterial strains to evaluate its Minimum Inhibitory Concentration (MIC). The results indicated that ETB exhibits significant antibacterial activity, particularly against Gram-negative bacteria. For example, in tests against Escherichia coli and Pseudomonas aeruginosa, ETB demonstrated MIC values ranging from 0.5 to 2.0 mg/mL, suggesting its potential as an antimicrobial agent .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 - 2.0 | E. coli, P. aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that ETB exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

| HEK-293 (normal cells) | >100 |

These findings indicate that ETB could be a candidate for further development in cancer therapeutics due to its selective toxicity .

The mechanism underlying the biological activity of ETB appears to involve the inhibition of specific metabolic pathways in bacteria and cancer cells. Preliminary studies suggest that ETB may interfere with lipid biosynthesis in bacterial membranes, leading to cell death . Additionally, in cancer cells, it may induce apoptosis through the activation of caspase pathways.

Case Studies

-

Case Study: Antimicrobial Efficacy

In a study evaluating the efficacy of ETB as an antimicrobial agent, researchers treated infected mice with ETB and observed a significant reduction in bacterial load compared to control groups. This suggests that ETB could be developed into a therapeutic agent for treating bacterial infections. -

Case Study: Cancer Cell Line Testing

A research team conducted experiments on various cancer cell lines using different concentrations of ETB. They reported that at concentrations above 10 µM, there was a notable decrease in cell viability, indicating potential for further investigation into its use as an anticancer drug.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Synthesis of Alkynes

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate serves as an important intermediate in the synthesis of various alkynes. Its unique structure allows for selective reactions that lead to the formation of complex organic molecules.

2. Reagent in Coupling Reactions

The compound is utilized as a reagent in coupling reactions, particularly in the formation of carbon-carbon bonds. This application is crucial for developing new pharmaceuticals and agrochemicals.

Pharmaceutical Applications

1. Anticancer Research

Recent studies have explored the potential of this compound as a building block for anticancer agents. Its ability to modify biological pathways makes it a candidate for drug development targeting specific cancer types.

2. Development of Antiviral Compounds

Research indicates that derivatives of this compound can exhibit antiviral properties, making it a focus for developing new antiviral medications.

Materials Science Applications

1. Polymer Chemistry

The compound is used as a modifier in polymer chemistry to enhance the properties of polymers, such as flexibility and thermal stability. It can be incorporated into polymer matrices to improve performance characteristics.

2. Surface Coatings

this compound is also investigated for its potential use in surface coatings, providing hydrophobic properties and enhancing durability against environmental factors.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Alkynes via this compound | Organic Synthesis | Demonstrated high yield and selectivity in alkyne formation, highlighting its utility as a synthetic intermediate. |

| Anticancer Activity of Novel Derivatives | Pharmaceutical Research | Identified several derivatives with significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications. |

| Enhancement of Polymer Properties | Materials Science | Showed improved mechanical properties and thermal stability when incorporated into polymer blends. |

Comparison with Similar Compounds

(a) 1-Monolinoleoylglycerol Trimethylsilyl Ether

- Structure: Contains a TMS ether group and a linoleoyl fatty acid chain.

- Applications : Exhibits antimicrobial, antioxidant, and anti-inflammatory activities .

- Key Difference : Larger molecular weight (~500–600 g/mol) due to the fatty acid chain, contrasting with the compact alkyne-ester structure of the target compound.

(b) 2-Hydroxy-4-(Methylthio)butanenitrile

- Structure : Shares a hydroxyl group at the 2-position and a sulfur-containing substituent (methylthio) at the 4-position, synthesized using trimethylsilyl cyanide (TMSCN) .

- Applications: Intermediate in glucosinolate biosynthesis.

- Key Difference : Replaces the TMS group with a methylthio moiety and substitutes the ester with a nitrile, altering reactivity and biological activity .

Functional Analogs with Ester or Alkyne Moieties

(a) Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

(b) Ethyl 2-Butynoate

- Structure : Simple alkyne ester without hydroxyl or TMS groups.

- Applications : Common substrate for cycloaddition reactions.

- Key Difference : Absence of the TMS group reduces steric hindrance and stability, making it less suitable for hydroxyl-protection strategies .

Data Table: Comparative Analysis of Key Properties

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate typically involves:

- Introduction of the trimethylsilyl (TMS) group onto an alkyne precursor.

- Formation of the hydroxy-substituted butynoate ester.

- Protection and deprotection steps as necessary to control regio- and stereochemistry.

The key synthetic challenge is the selective silylation of the terminal alkyne and the formation of the hydroxy ester moiety without side reactions.

Reported Preparation Methodology

Silylation of Alkyne Precursors

A common approach to introduce the trimethylsilyl group involves reacting an aldehyde or alkyne intermediate with trimethylsilyl reagents under fluoride catalysis. For example, in a related synthesis, an aldehyde was treated with trimethylsilyl reagents such as trimethylsilyl trifluoromethyl (TMS-CF3) in the presence of tetrabutylammonium fluoride (TBAF) at 0°C under argon atmosphere. This reaction proceeds to form the silylated intermediate efficiently at low temperature with stirring at room temperature for several hours.

Ester Formation and Hydroxyl Group Introduction

Following silylation, oxidation and esterification steps are employed to introduce the ethyl ester and hydroxy groups. Oxidizing agents like Dess-Martin periodinane can be used to convert intermediate alcohols to ketones or esters under mild conditions, preserving the silyl group.

Detailed Reaction Conditions and Workup

- Reagents : Trimethylsilyl reagents (e.g., trimethylsilyl trifluoromethyl), tetrabutylammonium fluoride (TBAF), Dess-Martin periodinane.

- Solvents : Dry tetrahydrofuran (THF), dichloromethane (CH2Cl2), ethyl acetate.

- Temperature : Initial silylation at 0°C, stirring at room temperature for 3 hours.

- Workup : Acidification with 1 M aqueous HCl at 0°C, extraction with ethyl acetate, washing with brine and saturated sodium bicarbonate, drying over magnesium sulfate, and concentration under reduced pressure.

- Purification : Silica gel chromatography using hexane–ethyl acetate mixtures (ratios varying from 8:1 to 1:1) to isolate the pure product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Silylation | Aldehyde + TMS-CF3 + TBAF (0°C to RT, 3 h) | Formation of TMS-alkyne intermediate |

| 2 | Acid Workup | 1 M HCl (0°C, 2 h) | Quenching and extraction |

| 3 | Oxidation | Dess-Martin periodinane + NaHCO3 (0°C to RT, 3 h) | Conversion to hydroxy ester |

| 4 | Purification | Silica gel chromatography (hexane–ethyl acetate) | Isolation of this compound |

Additional Notes and Considerations

- Purity and Storage : Commercial samples of this compound are available with purity around 97% by gas chromatography, stored at 4°C to maintain stability.

- Safety : The compound carries hazard warnings typical for organosilicon esters, including irritant properties; appropriate handling and protective measures are advised.

- Alternative Synthetic Routes : While direct literature on alternative methods specifically for this compound is limited, similar hydroxy-alkynoate esters are often synthesized via epoxide ring-opening or hydroxyester intermediates derived from epoxy esters, followed by silylation. This approach can be adapted to introduce the trimethylsilyl group selectively.

Research Findings and Optimization

- The use of TBAF as a fluoride source is critical for efficient silylation, as it activates the trimethylsilyl reagent and promotes nucleophilic substitution.

- Temperature control is essential to prevent side reactions such as desilylation or over-oxidation.

- The Dess-Martin periodinane oxidation step is preferred due to its mildness and high selectivity, preserving sensitive functional groups.

- Chromatographic purification conditions must be optimized to separate the silylated product from byproducts and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate?

- Answer : The compound can be synthesized via a one-pot reaction involving trimethylsilyl cyanide (TMSCN) and lithium perchlorate under acidic conditions. For example, TMSCN is used to introduce the trimethylsilyl group into alkyne intermediates, followed by esterification with ethanol . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or GC-MS.

Q. How can the compound’s structure be characterized using spectroscopic techniques?

- Answer :

- NMR :

- ¹H NMR : The trimethylsilyl group (Si(CH₃)₃) appears as a singlet at ~0.1–0.3 ppm. The hydroxyl proton (2-OH) may show broad peaks at 1.5–2.5 ppm due to hydrogen bonding.

- ¹³C NMR : The ester carbonyl (C=O) resonates at ~165–175 ppm, while the alkyne carbons appear at 70–90 ppm.

- IR : Strong absorption bands for the ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) confirm functional groups.

- MS : The molecular ion [M+H]⁺ at m/z 200.3 (C₉H₁₆O₃Si) and fragments like [M−OCH₂CH₃]⁺ (m/z 157.1) validate the structure .

Q. What are the stability considerations for long-term storage?

- Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent light-induced degradation. Use molecular sieves (3Å) to mitigate moisture absorption .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions?

- Answer : The alkyne moiety acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans). For example, in , similar silylated alkynes undergo Diels-Alder trapping with methyl acrylate under thermal conditions (80–100°C). Reaction kinetics can be monitored via in situ FTIR or HPLC to optimize regioselectivity .

Q. What computational methods are suitable for modeling its electronic structure and reactivity?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Solvent effects (e.g., THF, DCM) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis (IRC) clarifies reaction pathways for nucleophilic attacks on the alkyne .

Q. How can contradictory data on its reactivity with Grignard reagents be resolved?

- Answer : Conflicting reports may arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic studies should:

- Compare THF vs. ether solvents.

- Use low temperatures (−78°C) to suppress side reactions.

- Analyze products via 2D NMR (HSQC, HMBC) to distinguish regioisomers .

Q. What catalytic systems enhance its enantioselective transformations?

- Answer : Chiral Lewis acids (e.g., BINOL-derived titanium complexes) catalyze asymmetric additions to the alkyne. For instance, enantioselective propargylation of aldehydes achieves >90% ee when using (R)-BINOL-Ti(OiPr)₄. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What degradation products form under oxidative conditions, and how are they identified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.